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Compound of Interest

Compound Name: 2-Benzylideneoctanal

Cat. No.: B7782968 Get Quote

For researchers, scientists, and professionals in drug development, this guide provides an in-

depth look at the spectroscopic data and analytical methodologies for the characterization of 2-
benzylideneoctanal. This compound, also widely known as alpha-hexyl cinnamaldehyde, is a

common ingredient in fragrances and a subject of interest in chemical research. Understanding

its structural features through spectroscopic analysis is crucial for its application and

development.

Executive Summary
This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 2-benzylideneoctanal. The spectroscopic data is presented in

clear, tabular formats to facilitate easy reference and comparison. Furthermore, detailed

experimental protocols for acquiring this data are provided, ensuring reproducibility and

methodological transparency. Visual diagrams generated using Graphviz are included to

illustrate key concepts and workflows, enhancing the comprehension of the presented

information.

Spectroscopic Data
The structural elucidation of 2-benzylideneoctanal is achieved through a combination of

spectroscopic techniques. Each method provides unique insights into the molecular framework

of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

Proton NMR provides information about the different types of protons in a molecule and their

neighboring environments. The following table summarizes the ¹H NMR spectral data for 2-
benzylideneoctanal.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.42 s 1H
Aldehydic proton (-

CHO)

7.45 - 7.30 m 5H
Aromatic protons

(C₆H₅)

7.25 s 1H Vinylic proton (=CH-)

2.45 t, J = 7.5 Hz 2H

Methylene protons (-

CH₂-) adjacent to the

double bond

1.50 - 1.20 m 8H

Methylene protons of

the hexyl chain (-

(CH₂)₄-)

0.88 t, J = 7.0 Hz 3H Methyl protons (-CH₃)

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information about the different carbon environments in

a molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b7782968?utm_src=pdf-body
https://www.benchchem.com/product/b7782968?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7782968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

194.5 Aldehydic carbon (C=O)

152.0 Vinylic carbon (=C-)

142.5 Vinylic carbon (=CH-)

134.0 Aromatic carbon (ipso-C)

129.5 Aromatic carbons (ortho-C)

128.8 Aromatic carbons (meta-C)

128.5 Aromatic carbon (para-C)

31.8 Methylene carbon (-CH₂-)

29.5 Methylene carbon (-CH₂-)

29.2 Methylene carbon (-CH₂-)

28.8 Methylene carbon (-CH₂-)

22.7 Methylene carbon (-CH₂-)

14.1 Methyl carbon (-CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7782968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3060 - 3030 Medium Aromatic C-H stretch

2955 - 2855 Strong Aliphatic C-H stretch

2720 Weak Aldehydic C-H stretch

1685 Strong
C=O stretch (conjugated

aldehyde)

1625 Medium C=C stretch (alkene)

1600, 1495, 1450 Medium to Weak
Aromatic C=C skeletal

vibrations

750, 690 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.[1]

m/z Relative Intensity (%) Assignment

216 40 [M]⁺ (Molecular Ion)

215 20 [M-H]⁺

187 30 [M-CHO]⁺

145 55 [M-C₅H₁₁]⁺

129 100 [C₁₀H₉]⁺ (Base Peak)

117 85 [C₉H₉]⁺

115 70 [C₉H₇]⁺

91 80 [C₇H₇]⁺ (Tropylium ion)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Hexylcinnamaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7782968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 2-
benzylideneoctanal. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
A sample of 2-benzylideneoctanal (10-20 mg) is dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C

NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard

(0.00 ppm).

IR Spectroscopy
A drop of neat 2-benzylideneoctanal is placed between two sodium chloride (NaCl) or

potassium bromide (KBr) plates to form a thin film. The IR spectrum is recorded using a

Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of

4000-400 cm⁻¹.

Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced into the ion source, typically via a gas chromatograph (GC-

MS). The electron energy is set to 70 eV. The mass analyzer scans a mass range of m/z 40-

400.

Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of 2-
benzylideneoctanal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Benzylideneoctanal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7782968#spectroscopic-data-nmr-ir-ms-for-2-
benzylideneoctanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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